The compound is cataloged under the Chemical Abstracts Service registry number 24119-98-0. It is primarily synthesized through organic reactions involving furan derivatives, specifically focusing on the acylation processes that introduce the ethanone moiety.
1-(5-Ethylfuran-2-yl)ethanone can be synthesized using several methods, with one of the most common involving the acylation of 5-ethylfuran. This process typically utilizes ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Key Parameters:
Another method involves using the corresponding furan and an acylating agent under varying conditions, including solvent choice and reaction time, to optimize yield and purity.
The molecular formula of 1-(5-Ethylfuran-2-yl)ethanone is . The structure includes:
Spectroscopic Data:
1-(5-Ethylfuran-2-yl)ethanone participates in various chemical reactions:
Types of Reactions:
Common Reaction Conditions:
The mechanism by which 1-(5-Ethylfuran-2-yl)ethanone exerts its effects is still under investigation. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
1-(5-Ethylfuran-2-yl)ethanone finds utility across several fields:
Organic Synthesis:
Utilized as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Investigated for potential antimicrobial and anti-inflammatory properties, indicating its role as a pharmacophore in drug development.
Material Science:
Employed in creating specialty chemicals and materials with unique properties due to its structural characteristics.
The asymmetric reduction of 1-(5-ethylfuran-2-yl)ethan-1-one (EFK) to enantiomerically pure (R)-1-(5-ethylfuran-2-yl)ethanol represents a critical pharmaceutical pathway. Lactobacillus paracasei BD87E6 serves as an efficient whole-cell biocatalyst, leveraging intracellular alcohol dehydrogenases (ADHs) to achieve stereoselective reduction. This process utilizes NADPH as a cofactor, regenerated endogenously via microbial metabolism, eliminating the need for exogenous cofactor supplementation. The reaction proceeds via hydride transfer to the re face of the ketone carbonyl, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) at 94.3% conversion [2]. The furan ring’s electron-rich nature enhances substrate affinity to ADH’s active site, while the ethyl substituent moderates steric interactions, allowing optimal orientation for asymmetric reduction. This pathway outperforms chemical catalysts in stereocontrol, particularly for bulky α,β-unsaturated ketones [2].
System optimization of Lactobacillus paracasei BD87E6 for EFK reduction employs an orthogonal quadratic design-embedded strategy, addressing multiple variables simultaneously:
Table 1: Orthogonal Quadratic Design Parameters for EFK Biocatalytic Reduction
Factor | Range | Optimum | Influence on Yield |
---|---|---|---|
Biocatalyst Loading | 5–20 g/L | 12 g/L | Positive correlation |
Substrate Conc. | 5–30 mM | 15 mM | Negative above optimum |
pH | 5.0–8.0 | 7.0 | Parabolic relationship |
Temperature (°C) | 25–40 | 32 | Parabolic relationship |
This model achieved a gram-scale yield of 92.5% under continuous extraction conditions, demonstrating scalability [2].
Chemical reduction of EFK typically employs transition-metal catalysts (e.g., Pd/Al₂O₃ or Ru-SiO₂) under high-pressure H₂. While effective for batch hydrogenation (yields: 85–90%), chemical methods face limitations:
In contrast, Lactobacillus paracasei BD87E6 achieves 99% ee under ambient conditions, eliminating energy-intensive steps and preserving the furan ring’s integrity. Productivity comparisons reveal:
Table 2: EFK Reduction: Biocatalytic vs. Chemical Methods
Parameter | Biocatalytic | Chemical (Pd/Al₂O₃) |
---|---|---|
Yield | 94.3% | 87.5% |
ee | >99% (R) | <5% |
Temperature | 32°C | 100°C |
Pressure | Ambient | 8 bar H₂ |
Byproducts | None detected | 15–20% THF derivatives |
Catalyst Reusability | 5 cycles | 10 cycles |
Biocatalysis reduces energy input by ∼60% and avoids heavy-metal contaminants [2] [3].
Solvent selection critically influences EFK’s bioavailability and biocatalyst stability. Biphasic systems (aqueous buffer:organic) enhance substrate solubility while preventing cytotoxicity:
Fermentation-derived volatiles (e.g., propyl acetate) serve as green bio-solvents, reducing off-flavors while enhancing mass transfer. Parameter tuning reveals:
Table 3: Solvent Effects on EFK Biocatalytic Reduction
Solvent | Conversion (%) | ee (%) | Notes |
---|---|---|---|
Phosphate buffer | 63.2 | 99 | Baseline |
15% Ethyl acetate | 94.3 | 99 | Optimal solubility |
10% Hexane | 88.1 | 98 | Reduced hydrolysis |
20% Propyl acetate | 91.5 | 99 | Fermentation-derived |
SSF-modulated solvents reduce inhibitory volatiles (e.g., 2-pentylfuran) by 50%, directly enhancing biocatalytic efficiency [2] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0